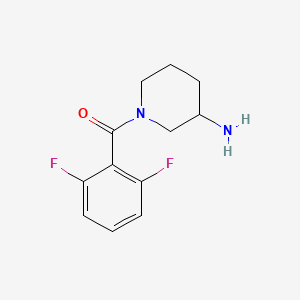

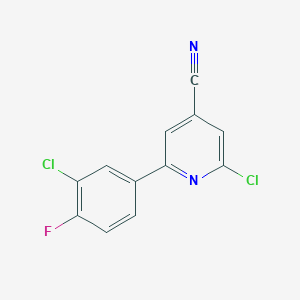

(3-Aminopiperidin-1-yl)(2,6-difluorophenyl)methanone

Descripción general

Descripción

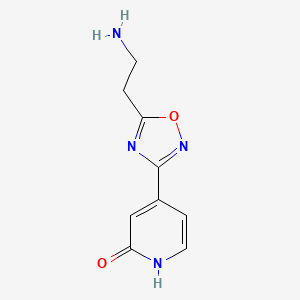

3-Aminopiperidin-1-yl)(2,6-difluorophenyl)methanone, also known as (2,6-difluorophenyl)-3-aminopiperidin-1-ylmethanone, is a fluorinated aminopiperidine that has been studied as a potential therapeutic agent for a variety of indications. It has been used in research laboratories as a tool to study the effects of fluorinated aminopiperidines on biochemical and physiological processes.

Aplicaciones Científicas De Investigación

Antibacterial Agents

Compounds related to (3-Aminopiperidin-1-yl)(2,6-difluorophenyl)methanone have been explored for their antibacterial properties. For instance, derivatives of piperidin-4-yl-benzoxazole, which share a similar structural motif, have shown effectiveness against bacterial strains such as Staphylococcus aureus. These compounds can be synthesized with various yields and have the potential to be developed into new antibacterial drugs .

Alzheimer’s Disease Treatment

N-Benzylpiperidine benzisoxazole derivatives are known to be selective inhibitors of the enzyme acetylcholinesterase (AChE), which is targeted for Alzheimer’s disease treatment. The structural similarity of (3-Aminopiperidin-1-yl)(2,6-difluorophenyl)methanone to these compounds suggests potential applications in the synthesis of AChE inhibitors .

Antipsychotic Medication Intermediates

The compound is a tropine-based inhibitor and may serve as an intermediate in the synthesis of antipsychotic medications. For example, 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole is an important intermediate in the synthesis of paliperidone, an antipsychotic drug. This indicates that (3-Aminopiperidin-1-yl)(2,6-difluorophenyl)methanone could be valuable in the pharmaceutical industry for developing new antipsychotic treatments .

Diabetes Mellitus Treatment

The structure of (3-Aminopiperidin-1-yl)(2,6-difluorophenyl)methanone is reminiscent of compounds used in the treatment of diabetes mellitus, such as DPP-4 inhibitors. These inhibitors play a crucial role in regulating insulin levels and could be a starting point for the development of new diabetic medications .

Analgesic Applications

Isoxazole derivatives, which are structurally related to the compound , have been found to exhibit analgesic activities. This suggests that (3-Aminopiperidin-1-yl)(2,6-difluorophenyl)methanone could potentially be modified to develop new pain-relieving medications .

Anticonvulsant Properties

Similarly, isoxazole derivatives have also been associated with anticonvulsant properties. The structural framework of (3-Aminopiperidin-1-yl)(2,6-difluorophenyl)methanone could be utilized in the design of new anticonvulsant drugs, offering alternative treatments for conditions like epilepsy .

Anticancer Research

Compounds with isoxazole rings have shown anticancer activities. By extension, (3-Aminopiperidin-1-yl)(2,6-difluorophenyl)methanone could be explored for its potential use in cancer treatment research, possibly leading to the development of novel anticancer agents .

Serotonergic and Dopaminergic Receptor Affinity

Isoxazole derivatives are known for their affinity for serotonergic and dopaminergic receptors, which are crucial in treating various psychiatric disorders. The compound (3-Aminopiperidin-1-yl)(2,6-difluorophenyl)methanone, due to its structural similarities, may hold promise for the development of drugs targeting these receptors .

Propiedades

IUPAC Name |

(3-aminopiperidin-1-yl)-(2,6-difluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F2N2O/c13-9-4-1-5-10(14)11(9)12(17)16-6-2-3-8(15)7-16/h1,4-5,8H,2-3,6-7,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMUOVICILYZPSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=C(C=CC=C2F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Aminopiperidin-1-yl)(2,6-difluorophenyl)methanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-Ethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-amine](/img/structure/B1488477.png)

![6-Ethyl-4-hydroxypyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1488487.png)

![2-chloro-1-isopentyl-1H-benzo[d]imidazole](/img/structure/B1488490.png)

![6-(Cyclopropylmethyl)-7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B1488491.png)